molecular formula C17H22N4O4S B2957060 6-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine CAS No. 2034335-40-3

6-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

Cat. No.: B2957060
CAS No.: 2034335-40-3
M. Wt: 378.45
InChI Key: SUZDXLWGYLKGOY-UHFFFAOYSA-N
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Description

This compound features a pyrazin-2-amine core substituted at the 6-position with a pyrrolidin-3-yloxy group. The pyrrolidine ring is further modified by a 4-methoxyphenylsulfonyl moiety, while the amine group is dimethylated. Key physicochemical properties inferred from analogs include a molecular weight ~400–450 g/mol, moderate lipophilicity, and hydrogen-bond acceptor capacity dominated by the sulfonyl and pyrazine groups .

Properties

IUPAC Name

6-[1-(4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-N,N-dimethylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20(2)16-10-18-11-17(19-16)25-14-8-9-21(12-14)26(22,23)15-6-4-13(24-3)5-7-15/h4-7,10-11,14H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZDXLWGYLKGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine, identified by its CAS number 2034335-40-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O4SC_{17}H_{22}N_{4}O_{4}S, with a molecular weight of 378.4 g/mol. The structure consists of a pyrazine ring, a pyrrolidine moiety, and a sulfonyl group attached to a methoxyphenyl group.

PropertyValue
Molecular FormulaC17H22N4O4SC_{17}H_{22}N_{4}O_{4}S
Molecular Weight378.4 g/mol
CAS Number2034335-40-3

Pharmacological Activity

Research on this compound has indicated several potential biological activities:

1. Antiviral Activity
Studies have shown that pyrazine derivatives exhibit antiviral properties. For instance, T-1106, a related pyrazine compound, demonstrated efficacy against the Yellow Fever Virus (YFV) in animal models, suggesting that similar compounds may possess antiviral capabilities .

2. Anticancer Properties
The compound's structural features allow it to interact with various biological targets, potentially inhibiting cancer cell growth. Research has indicated that certain pyrazine derivatives can inhibit the growth of human cancer cell lines .

3. Cholinesterase Inhibition
Inhibition of cholinesterases (AChE and BChE) is a promising strategy for treating neurodegenerative diseases like Alzheimer's. Compounds similar to 6-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine have shown inhibitory effects on these enzymes, making them potential candidates for further development .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Interaction : Binding to specific enzymes or receptors, thereby modulating their activity.
  • Signal Pathway Modulation : Influencing cellular signaling pathways associated with growth and apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antiviral Efficacy : In a study involving T-1106, treatment resulted in improved survival rates and reduced viral load in infected hamsters when administered at specific dosages .
  • Cancer Cell Growth Inhibition : In vitro studies demonstrated that certain pyrazine derivatives inhibited the proliferation of various cancer cell lines, indicating potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

Pyrazine Derivatives with Sulfonamide Modifications
  • {6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine (CAS 1361114-43-3): Structural Differences: The pyrimidin-2-yl-amine replaces the dimethylamine group, and the sulfonyl substituent includes a 3-methyl group on the aryl ring. Impact: The pyrimidine moiety increases hydrogen-bond acceptors (HBA: 9 vs. The additional methyl group may improve metabolic stability .
  • 5-(1-(Methylsulfonyl)piperidin-4-yl)-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine (62) :

    • Structural Differences : A piperidine ring replaces pyrrolidine, and the sulfonyl group is methyl rather than aryl. The pyrazine core has a trifluoromethylpyridinyl substituent.
    • Impact : The piperidine’s larger ring size increases conformational flexibility, while the trifluoromethyl group enhances lipophilicity (logP +0.5–1.0) and electron-withdrawing effects .
Pyrazole and Imidazopyridazine Derivatives
  • N-(2-{4-[1-(4-Methoxybenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methylpyridin-2-amine (CAS 477713-82-9): Structural Differences: A pyrazole core replaces pyrazine, linked to a phenoxyethyl group.
  • 6-(Methylsulfanyl)-1-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 477845-74-2) :

    • Structural Differences : A pyrazolo-pyrimidine core replaces pyrazine, with a methylsulfanyl group instead of sulfonyl.
    • Impact : The sulfur atom’s reduced oxidation state decreases polarity, while the fused ring system may improve binding to kinase targets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 1361114-43-3 Compound 62 CAS 477845-74-2
Molecular Weight (g/mol) ~420 (estimated) 426.5 413.4 299.39
H-Bond Donors 1 (pyrazine NH) 1 1 1
H-Bond Acceptors ~7 (sulfonyl, pyrazine, ether) 9 8 5
logP (estimated) 2.5–3.0 3.2 3.5 3.8
Solubility (µg/mL) Moderate (~10–50) Low (<10) Low (<10) Very low (<5)

Key Observations :

  • The target compound’s dimethylamine group reduces H-bond donor capacity compared to primary amines (e.g., CAS 1361114-43-3), favoring membrane permeability.
  • The 4-methoxyphenylsulfonyl group balances electron-donating (methoxy) and withdrawing (sulfonyl) effects, enhancing stability over purely electron-deficient aryl sulfonamides .

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